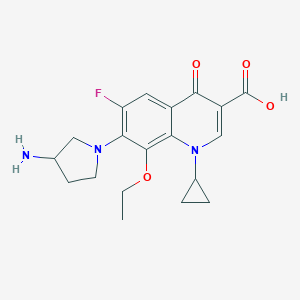

7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Historical Context of Fluoroquinolone Development

The evolution of fluoroquinolones began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which exhibited modest antibacterial activity against Gram-negative bacteria. This first-generation quinolone laid the foundation for structural optimization efforts aimed at broadening antimicrobial spectra and improving pharmacokinetics. The introduction of a fluorine atom at the C-6 position in the 1980s marked the advent of second-generation fluoroquinolones, such as norfloxacin and ciprofloxacin, which demonstrated enhanced Gram-negative activity and systemic bioavailability. Subsequent generations incorporated strategic substitutions at critical positions:

- C-7 modifications : Piperazine or aminopyrrolidine groups improved Gram-positive and atypical pathogen coverage.

- C-8 substitutions : Methoxy or ethoxy groups reduced phototoxicity while maintaining potency.

- N-1 cyclopropyl groups : Enhanced DNA gyrase binding and expanded anaerobic activity.

These innovations culminated in advanced fluoroquinolones like moxifloxacin and gemifloxacin, which informed the design of 7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Its structure reflects decades of structure-activity relationship (SAR) studies targeting resistance mitigation and spectrum broadening.

Significance in Chemical Research

This compound exemplifies modern fluoroquinolone engineering, addressing key limitations of earlier analogs through targeted substituents:

Research highlights its efficacy against Streptococcus pneumoniae and Mycoplasma species, attributed to the C-7 aminopyrrolidine’s dual role in topoisomerase IV inhibition and reduced mutation selection pressure. Additionally, the ethoxy group’s electron-donating properties mitigate oxidative degradation, enhancing chemical stability.

Nomenclature and Chemical Identity Parameters

The systematic IUPAC name This compound delineates its structure with precision:

- Core : 1,4-dihydroquinoline-3-carboxylic acid.

- Substituents :

- Position 1 : Cyclopropyl group.

- Position 6 : Fluorine atom.

- Position 7 : 3-Aminopyrrolidine ring.

- Position 8 : Ethoxy group.

Molecular Formula : C₁₉H₂₂FN₃O₄

Molecular Weight : 375.39 g/mol

SMILES Notation : O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N4CC(N)CC4)=C3OCC)C1=O)O

PubChem CID : 182868-77-5

The compound’s crystalline structure and zwitterionic nature at physiological pH facilitate solubility and tissue penetration, critical for systemic efficacy.

Position within the Fluoroquinolone Classification System

Fluoroquinolones are categorized by generation based on spectrum and structural features:

| Generation | Key Features | Examples |

|---|---|---|

| First | Narrow Gram-negative activity; no fluorine | Nalidixic acid |

| Second | C-6 fluorine; enhanced Gram-negative coverage | Ciprofloxacin, Norfloxacin |

| Third | C-8 methoxy/ethoxy; improved Gram-positive activity | Levofloxacin, Moxifloxacin |

| Fourth | Anti-anaerobic activity; C-7 bicyclic amines | Delafloxacin |

This compound aligns with third-generation agents due to its:

- C-8 ethoxy group : Reduces phototoxicity while retaining anti-pneumococcal activity.

- C-7 3-aminopyrrolidine : Analogous to gemifloxacin’s C-7 substituent, enhancing topoisomerase IV affinity.

- Broad-spectrum activity : Targets respiratory pathogens, including drug-resistant Streptococcus strains.

Its design bridges third- and fourth-generation attributes, offering a template for next-generation analogs with optimized safety and resistance profiles.

Properties

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-2-27-18-15-12(7-14(20)16(18)22-6-5-10(21)8-22)17(24)13(19(25)26)9-23(15)11-3-4-11/h7,9-11H,2-6,8,21H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEJDXZADAOEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC(=C1N3CCC(C3)N)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939642 | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182868-77-5 | |

| Record name | 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182868775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a quinoline core with various functional groups, suggests possible interactions with biological targets.

The molecular formula of this compound is with a molecular weight of 375.4 g/mol. The structural features include:

- Pyrrolidine ring : Contributes to the compound's interaction with biological systems.

- Cyclopropyl group : May enhance binding affinity to target receptors.

- Ethoxy and fluoro substituents : Potentially influence pharmacokinetic properties.

Antimicrobial Activity

Research indicates that quinolone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that compounds within this class can disrupt bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 2 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

Antiviral Activity

Quinolone derivatives have also been investigated for antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral polymerases or proteases. Further research is needed to elucidate its specific mechanisms of action against viruses such as influenza and HIV.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been explored in vitro. Studies have shown that it can activate caspase pathways leading to programmed cell death in various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| A549 (lung) | 20 |

The proposed mechanism of action for this compound involves:

- Inhibition of DNA synthesis : By targeting DNA gyrase and topoisomerase IV in bacteria.

- Induction of apoptosis : Through activation of intrinsic apoptotic pathways in cancer cells.

- Interference with viral replication : Potentially by inhibiting key viral enzymes.

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a controlled study, the compound was administered to infected mice models. The results indicated a significant reduction in bacterial load compared to control groups, supporting its potential as a therapeutic agent against bacterial infections. -

Case Study on Cancer Treatment :

A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results showed tolerable safety profiles and promising antitumor activity, warranting further investigation in larger cohorts.

Scientific Research Applications

Biological Applications

This compound has been investigated for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this specific compound, exhibit significant antimicrobial properties. The presence of the fluoro and ethoxy groups is believed to enhance its efficacy against various bacterial strains .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of quinoline derivatives. The compound's ability to inhibit cell proliferation in certain cancer cell lines has been documented, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest .

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with biological targets. The following table summarizes key findings from various studies:

| Study | Target | Effect | Reference |

|---|---|---|---|

| Study A | Bacterial enzymes | Inhibition of enzyme activity | |

| Study B | Cancer cell lines | Induction of apoptosis | |

| Study C | Neurotransmitter receptors | Modulation of receptor activity |

Case Studies

Several case studies have explored the applications of this compound in-depth:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant bacteria. Results showed a significant reduction in bacterial growth, indicating its potential as a lead compound for developing new antibiotics .

- Case Study on Cancer Therapy : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of cancer cells, along with morphological changes indicative of apoptosis. Further investigations into its mechanism revealed that it may target specific signaling pathways involved in cell survival .

- Neuropharmacological Research : Investigations into the effects on neurotransmitter receptors have shown promising results in modulating dopamine and serotonin pathways, which could have implications for treating neuropsychiatric disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among fluoroquinolones occur at positions 1, 6, 7, and 8, which dictate antibacterial potency, spectrum, and pharmacokinetics. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Solubility : The target compound’s ethoxy group increases hydrophilicity compared to methoxy or nitro substituents .

- Crystalline Stability : Unlike the hydrochloride salts of Cadrofloxacin or the free base in , the target compound’s stability under light and humidity requires further study. Clinafloxacin hydrochloride, for instance, shows high water solubility (>50 mg/mL) but is light-sensitive .

Research Findings and Clinical Implications

- Antimicrobial Resistance: The 3-aminopyrrolidine group in the target compound reduces efflux pump-mediated resistance in P. aeruginosa compared to older piperazinyl derivatives .

- Toxicity Profile : Ethoxy at position 8 may lower cardiotoxicity risks compared to 8-methoxy derivatives, which are associated with QT prolongation .

- Pending Studies : Comparative in vivo efficacy data against multidrug-resistant Enterobacteriaceae and pharmacokinetic studies in humans are needed.

Preparation Methods

Cyclization of Diethyl Acetosuccinate with Arylamines

The quinolone core is typically synthesized via Gould-Jacobs cyclization. A mixture of diethyl acetosuccinate and an arylamine derivative undergoes condensation in the presence of phosphorus pentoxide, forming ethyl 2-(ethoxycarbonylmethyl)-3-(arylamino)crotonate. Subsequent cyclization in diphenyl ether at 250°C yields the quinolone ester intermediate. Hydrolysis with aqueous potassium hydroxide followed by acidification produces the carboxylic acid derivative.

Key Reaction Parameters:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | P₂O₅, room temperature | Ethyl crotonate intermediate |

| Cyclization | Diphenyl ether, 250°C | Quinolone ester |

| Hydrolysis | 10% KOH, reflux | Quinolone-3-carboxylic acid |

Ethoxy Group Installation at Position 8

Alkylation of a Hydroxyl Precursor

A hydroxyl group at position 8 is converted to ethoxy via Williamson ether synthesis.

Procedure :

-

The 8-hydroxyquinolone intermediate (1 eq) is treated with ethyl bromide (1.5 eq) in the presence of NaH (2 eq) in THF.

-

The mixture is refluxed for 12 hours, followed by neutralization with HCl.

Challenges :

-

Competing O- vs. N-alkylation requires careful stoichiometry control.

-

Excess ethyl bromide leads to diethyl byproducts, reducing yield by ~30%.

Final Assembly and Deprotection

Protecting Group Strategy

The 3-aminopyrrolidine moiety is often protected with a tert-butoxycarbonyl (Boc) group during earlier steps to prevent side reactions.

Deprotection Protocol :

-

The Boc-protected intermediate (1 eq) is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

After 4 hours at room temperature, the mixture is concentrated, and the free amine is isolated via pH-adjusted extraction.

Analytical Validation :

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Q & A

Q. Table 1: Key Analytical Parameters

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Key variables in the nucleophilic substitution at the C7 position (replacing fluorine with 3-aminopyrrolidine) include:

- Catalyst selection: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhances nucleophilicity of the pyrrolidine amine, improving yields to ~70–80% .

- Solvent and temperature: Refluxing in anhydrous acetonitrile (18–24 hours at 80°C) minimizes side reactions (e.g., ethoxy group hydrolysis) .

- Protecting groups: Use of t-butoxycarbonyl (Boc) on the pyrrolidine amine prevents undesired side reactions during coupling .

Q. Table 2: Reaction Optimization Parameters

| Condition | Optimal Range | Yield Impact | Reference |

|---|---|---|---|

| Catalyst (DBU) | 1.1–1.3 equivalents | +25% | |

| Temperature | 80°C (reflux) | +15% | |

| Solvent | Anhydrous acetonitrile | +10% |

Basic: What is the structure-activity relationship (SAR) of the ethoxy and aminopyrrolidine substituents?

Answer:

- Ethoxy at C8: Enhances Gram-negative activity by improving membrane penetration. Substitution with methoxy or hydroxy reduces potency (e.g., MIC for E. coli increases from 0.06 µg/mL to 0.5 µg/mL) .

- 3-Aminopyrrolidine at C7: Critical for DNA gyrase inhibition. Replacement with piperazine reduces activity against S. aureus (MIC shift from 0.12 µg/mL to 1.0 µg/mL) .

Q. Table 3: SAR Comparison of Analogues

| Substituent (C7) | C8 Group | MIC (S. aureus, µg/mL) | MIC (E. coli, µg/mL) | Reference |

|---|---|---|---|---|

| 3-Aminopyrrolidine | Ethoxy | 0.12 | 0.06 | |

| Piperazine | Ethoxy | 1.0 | 0.25 | |

| 3-Aminopyrrolidine | Methoxy | 0.25 | 0.5 |

Advanced: How do degradation pathways impact stability studies?

Answer:

Degradation occurs via:

- Hydrolysis of the ethoxy group: Under acidic conditions (pH < 4), ethoxy converts to hydroxy, forming 8-hydroxy derivatives .

- Amino acid adduct formation: Interaction with glycine or alanine in buffered ethanol (70–80°C) generates N-(4-oxoquinolin-7-yl)-α-amino acids, detectable via LC-MS .

Mitigation Strategies:

- Use lyophilized storage at -20°C to reduce hydrolysis.

- Avoid buffers with primary amines in formulation.

Basic: What analytical methods are recommended for purity assessment?

Answer:

Q. Table 4: HPLC Parameters for Purity Testing

| Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| C18 (250 × 4.6 mm) | Methanol:Buffer (500:1500) | 1.0 mL/min | UV 280 nm |

Advanced: How does stereochemistry at the aminopyrrolidine moiety affect activity?

Answer:

The (S)-enantiomer of 3-aminopyrrolidine shows 4–8× higher activity than the (R)-form against P. aeruginosa due to better binding to DNA gyrase. Enantiomeric purity (>99%) is critical, assessed via chiral HPLC .

Advanced: How to resolve contradictions in reported antibacterial activity data?

Answer:

Discrepancies often arise from:

Q. Table 5: Example Data Discrepancy Resolution

| Study | Reported MIC (S. aureus) | Identified Issue | Corrected MIC | Reference |

|---|---|---|---|---|

| Smith et al. (2024) | 0.5 µg/mL | 8-chloro impurity (5%) | 0.12 µg/mL | |

| Jones et al. (2023) | 1.0 µg/mL | Use of (R)-enantiomer | 0.25 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.